(R)-2-((2S,3S)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, (2R)-2-[(2S,3S)-3-{(1R)-1-(t-butyldimethylsilyloxy)ethyl}-4-oxoazetidin-2-yl]propionic acid is reacted with 1,1’-carbonyldiimidazole in acetonitrile at 20℃ for 0.5 hours . In the second stage, magnesium mono-p-nitrobenzyl malonate is added and the reaction mixture is stirred at 25 - 35℃ for 18 hours .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tert-Butyldimethylsilyl (TBDMS) group, an azetidinone ring, and a carboxylic acid group . The TBDMS group is a common protecting group used in organic synthesis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The key reactions involve the formation of the azetidinone ring and the introduction of the TBDMS group .
Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties that can be inferred from its structure and the available data . It has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.37 cm/s . Its Log Po/w (iLOGP) is 2.45 . Its water solubility (Log S) is -2.88, indicating that it is soluble .
Scientific Research Applications
Biodegradation and Environmental Fate
This compound and its related ethers are significant in the context of biodegradation and environmental fate. Research indicates that microorganisms in soil and groundwater have the ability to degrade similar ether oxygenates aerobically, utilizing them as carbon and energy sources or through cometabolism with alkanes as growth substrates. The biodegradation of ethers often involves the hydroxylation of the ethoxy carbon by a monooxygenase enzyme, leading to various intermediates such as tert-butyl acetate, tert-butyl alcohol, and others. The ether structure and slow degradation kinetics are believed to influence cell growth and biomass yields during the biodegradation process. Moreover, genes facilitating the transformation of these ethers have been identified, although their activity and specificity require further characterization. Microorganisms supporting the anaerobic biodegradation of these ethers are not well characterized, but potential for this process has been demonstrated in limited field and laboratory studies. The presence of co-contaminants may impact the biodegradation rates and pathways, either limiting or enhancing the degradation process. Both ETBE-degrading microorganisms and alkane-oxidizing bacteria have been characterized, highlighting their potential in bioaugmentation and biostimulation strategies for the degradation of such compounds in contaminated groundwater (Thornton et al., 2020).
Environmental Fate and Aquatic Effects of Oxo-Process Chemicals
Oxo-process chemicals, which are structurally related to (R)-2-((2S,3S)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid, exhibit distinct environmental behaviors. Manufacturing these chemicals involves enclosed equipment, limiting environmental releases mostly to volatilization during use, handling, or transport. They show differences in solubility and volatility, affecting their interaction with soil and sediment. Notably, these compounds are readily biodegradable and demonstrate low toxicity to aquatic life. This information suggests that inadvertent releases of such compounds into the environment would be rapidly biodegraded in soil and water, with minimal threat to aquatic life (Staples, 2001).
Safety And Hazards
The safety information available for this compound indicates that it has a GHS07 signal word, which means "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(2R)-2-[(2S,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4Si/c1-8(13(17)18)11-10(12(16)15-11)9(2)19-20(6,7)14(3,4)5/h8-11H,1-7H3,(H,15,16)(H,17,18)/t8-,9-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNANGMFTFSNDLW-GWOFURMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(NC1=O)C(C)C(=O)O)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H](NC1=O)[C@@H](C)C(=O)O)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432351 | |
Record name | (2R)-2-{(2S,3S)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((2S,3S)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid | |
CAS RN |
90776-58-2 | |
Record name | (R)-2-[(3S,4S)-3-[(R)-1-(tert-Butyldimethylsilyloxy)ethyl]-2-oxoazetidin-4-yl]propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90776-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-{(2S,3S)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Azetidineacetic acid, 3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-α-methyl-4-oxo-, (αR,2S,3S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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